molecular formula C4H9F2N B12123996 1,3-Difluoro-2-methylpropane-2-amine

1,3-Difluoro-2-methylpropane-2-amine

Cat. No.: B12123996
M. Wt: 109.12 g/mol
InChI Key: YMIDBCOEKPKMOF-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-methylpropane-2-amine is a specialized organic compound that serves as a valuable building block in medicinal and agrochemical research. Its structure, featuring a tertiary amine center flanked by two fluorine atoms, makes it a potential precursor for the synthesis of more complex molecules containing difluoromethylene groups. The incorporation of fluorine atoms into lead compounds is a well-established strategy in life sciences research to fine-tune properties such as metabolic stability, lipophilicity, and bioavailability . Researchers can utilize this amine in various synthetic transformations, for instance, as a scaffold to develop novel active ingredients. Fluorine-containing scaffolds are prominent in many US FDA-approved pharmaceuticals and commercial agrochemicals, underlining the significance of fluorinated intermediates in discovery chemistry . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C4H9F2N

Molecular Weight

109.12 g/mol

IUPAC Name

1,3-difluoro-2-methylpropan-2-amine

InChI

InChI=1S/C4H9F2N/c1-4(7,2-5)3-6/h2-3,7H2,1H3

InChI Key

YMIDBCOEKPKMOF-UHFFFAOYSA-N

Canonical SMILES

CC(CF)(CF)N

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-Difluoro-2-methylpropane-2-amine can be achieved through several routes. One common method involves the reaction of 1,3-difluoropropane with ammonia under specific conditions to introduce the amine group. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, the catalytic elimination of halogen from halogen-substituted precursors can be employed to prepare similar compounds .

Chemical Reactions Analysis

1,3-Difluoro-2-methylpropane-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

1,3-Difluoro-2-methylpropane-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Difluoro-2-methylpropane-2-amine exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact pathways and targets depend on the context of its application and the specific derivatives used .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Amines

Structural and Physicochemical Properties

The following table compares 1,3-Difluoro-2-methylpropane-2-amine with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Fluorine Substituents Key Structural Features Source
1,3-Difluoro-2-methylpropane-2-amine C₅H₁₀F₂N 137.14 (calc.) 1,3-positions Tertiary amine, branched aliphatic chain -
3,3,3-Trifluoro-2,2-dimethylpropan-1-amine C₅H₁₀F₃N 141.13 3,3,3-positions Primary amine, trifluoromethyl group
1,1-Difluoro-2-(3-methyloxetan-3-yl)propan-2-amine C₇H₁₃F₂NO 165.18 1,1-positions Cyclic oxetane ring, tertiary amine
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropane-1-amine C₉H₈F₂N 183.17 Aromatic 3,4-positions Cyclopropane backbone, aromatic fluorine
3-[5-Chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine C₂₀H₂₀ClFNO 352.83 Aromatic 4-position Complex heterocyclic structure, dimethylamine

Key Observations :

  • Fluorine Positioning : The 1,3-difluoro substitution in the target compound contrasts with analogs bearing trifluoromethyl (e.g., ), aromatic fluorine (), or oxetane-adjacent fluorine (). These differences influence electronic effects (e.g., electron withdrawal) and steric profiles.
  • Basicity: Tertiary amines like 1,3-Difluoro-2-methylpropane-2-amine are less basic than primary amines (e.g., ) due to reduced nitrogen lone pair availability. Fluorine’s electronegativity further lowers basicity compared to non-fluorinated analogs.
Pharmacological and Metabolic Considerations
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, as seen in dFdC (), where fluorination prolongs intracellular retention of active metabolites . This property likely extends to 1,3-Difluoro-2-methylpropane-2-amine, enhancing its bioavailability.
  • Toxicity Profile: Fluorinated amines may exhibit slower elimination kinetics (e.g., biphasic elimination in dFdCTP, ), but methyl branching could mitigate toxicity by reducing nonspecific interactions.
  • Enzyme Interactions : Fluorine’s electron-withdrawing effects may inhibit enzymes like dCMP deaminase (as in dFdCTP, ), though this requires experimental validation for the target compound.

Q & A

Q. What are the standard synthetic routes for 1,3-Difluoro-2-methylpropane-2-amine, and how can reaction conditions be optimized for yield?

The synthesis typically involves fluorination of a precursor amine using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of fluorinating agents. Industrial-scale optimization may employ continuous flow reactors to enhance purity and yield by maintaining precise reaction conditions (e.g., residence time, pressure) .

Q. Which spectroscopic techniques are most effective for characterizing 1,3-Difluoro-2-methylpropane-2-amine?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} NMR, is critical for confirming fluorine placement and purity. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For structural elucidation, X-ray crystallography or computational modeling (e.g., DFT) can resolve stereochemical ambiguities .

Q. How does the compound’s fluorination influence its reactivity and stability in storage?

The difluoro groups increase electronegativity, enhancing resistance to oxidation but making the amine susceptible to hydrolysis under acidic conditions. Stability studies recommend storage in inert atmospheres (argon) at low temperatures (-20°C) and avoidance of protic solvents. Reactivity with electrophiles (e.g., acyl chlorides) is moderated by steric hindrance from the methyl group .

Advanced Research Questions

Q. What strategies are employed to scale up synthesis using continuous flow reactors while maintaining purity?

Continuous flow systems optimize heat transfer and mixing efficiency, critical for exothermic fluorination steps. Parameters such as reactor diameter, flow rate, and catalyst loading (if applicable) are tuned using Design of Experiments (DoE) to minimize by-products like dehalogenated intermediates. Real-time monitoring via inline IR or UV-Vis ensures consistent output .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

Discrepancies may arise from assay conditions (pH, ionic strength) or target isoform specificity. Methodological approaches include:

  • Dose-response curves to validate IC50_{50} values across multiple replicates.
  • Molecular docking simulations to assess binding mode variations.
  • Kinetic studies (e.g., stopped-flow spectrometry) to differentiate competitive vs. non-competitive inhibition .

Q. What experimental designs are used to investigate the compound’s mechanism of action in neurological targets?

  • Patch-clamp electrophysiology to measure ion channel modulation.
  • Radioligand binding assays with 3H^3\text{H}-labeled analogs to quantify receptor affinity.
  • CRISPR-Cas9 knockout models to confirm target specificity in vitro .

Q. How do structural analogs (e.g., 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine) differ in reactivity and bioactivity?

Comparative studies use:

  • SAR (Structure-Activity Relationship) analysis to correlate fluorine substitution patterns with potency.
  • Solubility assays (e.g., shake-flask method) to assess lipophilicity (logP).
  • Metabolic stability tests in hepatic microsomes to predict pharmacokinetic profiles .

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